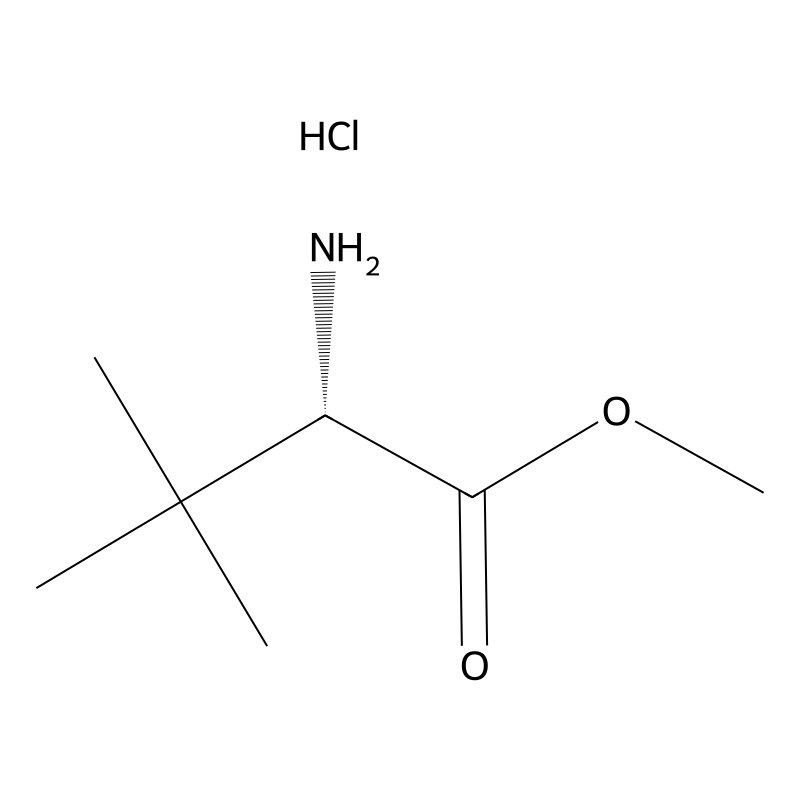

L-tert-Leucine methyl ester hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protease Inhibitors

Scientific Field: Medicinal Chemistry

Application Summary: This compound is used in the design of peptidomimetic protease inhibitors. These inhibitors are synthetic molecules that mimic the structure of peptides and are used to modulate protease activity, which is vital in disease pathology.

Methods of Application: L-tert-Leucine methyl ester hydrochloride is incorporated into the inhibitor structure to enhance binding affinity to the target protease. The synthesis involves multiple steps of condensation and protection reactions.

Results and Outcomes: The application has led to the development of inhibitors with improved specificity and potency, contributing to therapeutic strategies against diseases like HIV and cancer .

Nutrient Absorption Studies

Scientific Field: Nutritional Science

Application Summary: In nutritional science, L-tert-Leucine methyl ester hydrochloride is used to study nutrient absorption mechanisms. It helps in understanding how essential amino acids are absorbed in the gastrointestinal tract.

Methods of Application: The compound is administered to cell cultures or animal models, and its uptake is measured using chromatography techniques to assess the efficiency of nutrient transport systems.

Results and Outcomes: Studies have shown that L-tert-Leucine derivatives can enhance the activity of amino acid transport systems, leading to increased absorption rates of essential nutrients .

Neurotoxicity Research

Scientific Field: Neuroscience

Application Summary: L-tert-Leucine methyl ester hydrochloride is used in neurotoxicity research to investigate the role of microglia and host prion proteins in the neurotoxic effects of prion protein fragments.

Methods of Application: The compound is applied to neuronal cultures to induce specific responses from microglia cells. The effects are then analyzed using various biochemical assays.

Results and Outcomes: Research has indicated that certain derivatives of L-tert-Leucine can influence microglial activity and prion protein interactions, providing insights into the mechanisms of neurodegenerative diseases .

Cell Analysis

Scientific Field: Cell Biology

Application Summary: In cell biology, L-tert-Leucine methyl ester hydrochloride is used for cell analysis, particularly in studying cell signaling pathways and metabolic processes.

Methods of Application: The compound is introduced into cell cultures to observe its effect on cellular functions. Advanced imaging and flow cytometry techniques are employed to monitor the changes.

Results and Outcomes: The use of L-tert-Leucine methyl ester hydrochloride in cell analysis has provided valuable data on cell metabolism and signaling, aiding in the understanding of cellular responses to various stimuli .

Immunology Research

Scientific Field: Immunology

Application Summary: This compound is also explored in immunology research to study cytokine responses and immune cell activation, which are critical in the body’s defense mechanisms.

Methods of Application: L-tert-Leucine methyl ester hydrochloride is used to stimulate immune cells in vitro, and the subsequent cytokine production is quantified using ELISA or other immunoassays.

Results and Outcomes: Findings from these studies have shed light on the regulation of immune responses and the potential for designing new immunotherapies .

Bone Regeneration Research

Scientific Field: Tissue Engineering

Application Summary: This compound is being explored for its potential in bone regeneration research. It is used to study the effects of extracellular matrix (ECM) constituents on bone marrow progenitor cell (BMPC) commitment, growth, and differentiation .

Methods of Application: L-tert-Leucine methyl ester hydrochloride is incorporated into ECM mimicking scaffolds that are then used to culture BMPCs. The interactions and the effects on cell behavior are monitored through various imaging techniques.

Results and Outcomes: The preliminary results suggest that L-tert-Leucine derivatives can influence BMPC differentiation and may play a role in enhancing bone regeneration processes .

Immunomodulation Studies

Application Summary: In immunology, the compound is used to investigate the cross-reactivity of cytokines between species, which is crucial for understanding immune responses and developing treatments .

Methods of Application: L-tert-Leucine methyl ester hydrochloride is used to stimulate cytokine production in cell lines from different species, and the activity is measured to assess cross-reactivity.

Results and Outcomes: The studies have provided insights into species-specific immune responses and have implications for the design of immunotherapies and understanding of immune system evolution .

Antimicrobial Peptide Development

Scientific Field: Microbiology / Pharmaceutical Sciences

Application Summary: This compound is used in the development of antimicrobial peptides, which are part of the innate immune response and have therapeutic potential against antibiotic-resistant bacteria.

Methods of Application: L-tert-Leucine methyl ester hydrochloride is incorporated into peptide chains during synthesis, which are then tested for antimicrobial activity against various bacterial strains.

Results and Outcomes: The synthesized peptides have shown effectiveness in inhibiting the growth of certain bacteria, presenting a promising avenue for new antibiotic drugs .

Metabolic Pathway Analysis

Scientific Field: Metabolomics

Application Summary: Researchers use L-tert-Leucine methyl ester hydrochloride to study metabolic pathways, particularly those involving branched-chain amino acids, which are important for muscle metabolism and energy production.

Methods of Application: The compound is used as a tracer in metabolic studies to follow the incorporation and utilization of branched-chain amino acids in various metabolic pathways.

Results and Outcomes: These studies have provided insights into metabolic diseases and have potential implications for the development of nutritional supplements and treatments .

Enzyme Kinetics

Scientific Field: Enzymology

Application Summary: L-tert-Leucine methyl ester hydrochloride is utilized in the study of enzyme kinetics, especially in enzymes that are involved in amino acid metabolism.

Methods of Application: The compound serves as a substrate or inhibitor in enzymatic reactions, allowing researchers to measure enzyme activity and understand enzyme mechanisms.

Results and Outcomes: Findings contribute to the knowledge of enzyme function and can lead to the development of enzyme-based therapies or diagnostics .

Chemical Biology Probes

Scientific Field: Chemical Biology

Application Summary: In chemical biology, this compound is used to create probes that can bind to specific proteins or enzymes, aiding in the study of biological processes at the molecular level.

Methods of Application: L-tert-Leucine methyl ester hydrochloride is modified to create probes that are used in various assays to detect and quantify biological molecules.

Results and Outcomes: These probes have been instrumental in discovering new drug targets and understanding the interaction between different biomolecules .

L-tert-Leucine methyl ester hydrochloride is a derivative of the amino acid leucine, characterized by its unique tert-butyl side chain. It has the molecular formula and a molecular weight of 181.66 g/mol. This compound appears as a white to off-white powder and is soluble in water, making it suitable for various biochemical applications. The compound is often used in peptide synthesis and as a building block in organic chemistry due to its stable structure and functional groups that facilitate further

The mechanism of action of L-t-Leucine methyl ester hydrochloride is not well-understood. Due to its structural similarity to L-leucine, it might interact with proteins involved in protein synthesis or other cellular processes that utilize L-leucine. However, specific details regarding its interaction and function require further investigation [].

- Esterification: The methyl ester can react with alcohols to form new esters.

- Hydrolysis: In the presence of water, it can revert to L-tert-leucine and methanol.

- Transesterification: The methyl group can be replaced by other alkyl groups through reaction with different alcohols.

- Peptide Bond Formation: It can be used as an amino acid building block in peptide synthesis, reacting with other amino acids to form dipeptides and larger peptides.

These reactions highlight its versatility in synthetic organic chemistry and biochemistry .

The synthesis of L-tert-Leucine methyl ester hydrochloride typically involves several steps:

- Starting Materials: The synthesis often begins with tert-leucine or its derivatives.

- Esterification Reaction: Tert-leucine is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

- Formation of Hydrochloride Salt: The resulting methyl ester is treated with hydrochloric acid to yield L-tert-Leucine methyl ester hydrochloride.

This method allows for high yields and purity of the desired compound .

L-tert-Leucine methyl ester hydrochloride has various applications, including:

- Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.

- Biochemical Research: Employed in studies related to protein interactions and enzyme activity.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Studies on the interactions of L-tert-Leucine methyl ester hydrochloride focus on its role as an amino acid derivative. Interaction studies often examine:

- Binding Affinity: How well it binds to proteins or enzymes compared to other amino acids.

- Influence on Protein Structure: Its incorporation into proteins may affect folding and stability.

- Metabolic Pathways: Investigating how it influences pathways involving leucine metabolism.

These studies are crucial for understanding its potential therapeutic roles .

L-tert-Leucine methyl ester hydrochloride shares similarities with other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Leucine | Natural amino acid | Essential for protein synthesis |

| N-Boc-L-leucine | Protected form of leucine | Used in peptide synthesis due to stability |

| L-Valine | Similar branched-chain amino acid | Plays a role in muscle metabolism |

| L-isoleucine | Isomer of leucine | Important for maintaining nitrogen balance |

L-tert-Leucine methyl ester hydrochloride is unique due to its specific methyl ester functional group, which enhances solubility and reactivity compared to other similar compounds. This property makes it particularly useful in synthetic applications where solubility is a critical factor .

Chemical Synthesis Approaches

Acid-Catalyzed Esterification

Acid-catalyzed esterification represents one of the most common approaches for converting L-tert-leucine to its methyl ester hydrochloride derivative. This method utilizes various acid catalysts to facilitate the reaction between the carboxylic acid group of L-tert-leucine and methanol.

Sulfuric Acid Catalysis

Sulfuric acid (H₂SO₄) has been employed as an effective catalyst for the esterification of amino acids, including L-tert-leucine. Research has demonstrated that this method is particularly effective when conducted in thin films, which can enhance reaction rates and yields compared to bulk reactions.

The reaction typically proceeds through the following mechanism:

- Protonation of the carboxylic acid group by H₂SO₄

- Nucleophilic attack by methanol on the protonated carbonyl carbon

- Deprotonation and formation of the methyl ester

- Protonation of the amino group to form the hydrochloride salt

Recent studies have shown that the reaction efficiency is influenced by critical parameters such as thin film volume, microdroplet size, and film lifetime. The optimal reaction temperature has been determined to be approximately 70°C, which balances reaction rate with minimizing potential racemization.

Zeolite-Catalyzed Esterification

An innovative approach to amino acid esterification involves the use of zeolite catalysts, particularly the acid form of ultrastable zeolite Y (H-USY). This method offers a significant advantage by circumventing the formation of stoichiometric quantities of salts associated with conventional procedures.

The reaction is typically conducted at elevated temperatures (100-130°C) under moderate pressure (15-20 bar). For example, when L-phenylalanine was subjected to these conditions with methanol, the corresponding methyl ester was obtained in 83% yield after 20 hours at 100°C.

A notable advantage of this method is the recyclability of the zeolite catalyst, although its activity decreases after each cycle due to water adsorption. However, complete restoration of catalytic activity can be achieved through calcination.

Trimethylchlorosilane-Mediated Esterification

A particularly efficient method for amino acid methyl ester synthesis involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature. This approach offers several advantages over traditional methods, including mild reaction conditions, simple workup procedures, and excellent yields.

The general procedure involves:

- Addition of freshly distilled TMSCl (0.2 mol) to amino acid (0.1 mol)

- Addition of methanol (100 mL) and stirring at room temperature

- Monitoring reaction completion by TLC

- Concentration of the reaction mixture to obtain the product

This method is compatible with various amino acids, including natural, aromatic, and aliphatic variants, producing the corresponding methyl ester hydrochlorides in good to excellent yields. Notably, for amino acids containing two carboxyl groups, four equivalents of TMSCl are required instead of the standard two equivalents.

The TMSCl/MeOH system offers operational advantages over thionyl chloride/methanol and HCl/methanol systems, which require strict temperature control (-5 to 0°C) and continuous HCl gas flow, respectively.

Table 1 compares the various acid-catalyzed esterification methods for producing L-tert-leucine methyl ester hydrochloride:

| Catalyst | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sulfuric Acid | Thin film, 70°C | 40-50 | Enhanced reaction rate in thin films | Potential corrosion issues |

| H-USY Zeolite | 100-130°C, 15-20 bar | 80-85 | Recyclable catalyst, salt-free | Partial racemization, high temperature required |

| TMSCl | Room temperature, 12-24h | >90 | Mild conditions, simple workup | Moisture-sensitive reagent |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) represents an elegant approach to obtaining enantiomerically pure L-tert-leucine methyl ester hydrochloride. Unlike traditional kinetic resolution, which has a theoretical maximum yield of 50%, DKR can potentially convert 100% of a racemic mixture to a single enantiomer.

Principles of Dynamic Kinetic Resolution

DKR functions as a Curtin-Hammett system where the composition of products is controlled by the free energies of the transition states rather than the composition of starting materials. For a successful DKR, several critical guidelines must be followed:

- The kinetic resolution should be irreversible to ensure high enantioselectivity

- The enantiomeric ratio (E = kR/kS) should exceed 20

- Racemization rate (kinv) should be at least equal to or greater than the reaction rate of the fast enantiomer (kR)

- For moderate selectivities, kinv should exceed kR by a factor of approximately 10

- Spontaneous reactions involving substrate enantiomers and product racemization should be absent

Enzyme-Mediated Dynamic Kinetic Resolution

Lipase-catalyzed reactions have proven particularly effective for DKR of amino acid esters. The process generally combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. Several lipases have been investigated for this purpose, with lipases from Burkholderia cepacia and Candida antarctica (CAL-B) demonstrating high selectivity.

In the context of L-tert-leucine derivatives, lipase-catalyzed acylation serves as the key step for achieving stereoselectivity. The reaction typically involves:

- Selection of an appropriate lipase enzyme

- Careful choice of acyl donor and solvent

- Optimization of reaction conditions to balance resolution and racemization rates

Studies have shown that dynamic kinetic resolution of pipecolic acid methyl ester in acetonitrile can yield products with high enantiopurity (>50% yield). This approach has been extended to various amino acid derivatives with similar success.

Metal-Catalyzed Racemization in DKR

Metal catalysts play a crucial role in DKR by facilitating the racemization of the slower-reacting enantiomer. This combination of lipase-catalyzed resolution with metal-catalyzed racemization enables the conversion of racemic mixtures to single enantiomers with high efficiency.

Ruthenium complexes have emerged as particularly effective racemization catalysts for DKR processes. These catalysts can operate under conditions compatible with enzymatic resolution, allowing for one-pot DKR procedures.

Table 2: Comparison of Dynamic Kinetic Resolution Approaches for Amino Acid Derivatives

| Enzyme | Racemization Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Lipase PS-30 | - | Toluene | 30 | 40-45 | >95 | |

| CAL-B | Ru complex | Toluene | 70 | 92 | 99 | |

| B. cepacia lipase | - | Acetonitrile | 25 | >50 | >95 |

Thionyl Chloride-Mediated Esterification Protocols

Thionyl chloride-mediated esterification represents one of the most widely used methods for synthesizing L-tert-leucine methyl ester hydrochloride. This approach offers high yields and relatively straightforward procedures, making it a preferred choice in both laboratory and industrial settings.

Reaction Mechanism

The thionyl chloride-mediated esterification proceeds through a well-established mechanism:

- Thionyl chloride (SOCl₂) reacts with the carboxylic acid group of L-tert-leucine to form an acyl chloride intermediate

- Methanol attacks the acyl chloride to form the methyl ester

- HCl generated during the reaction protonates the amino group, forming the hydrochloride salt

Standard Protocol

A typical procedure for the synthesis of L-tert-leucine methyl ester hydrochloride using thionyl chloride involves:

- Addition of thionyl chloride (10 equivalents, 77 mmol) to a solution of L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL)

- Refluxing the mixture for 16 hours

- Removal of volatiles under reduced pressure

- Trituration of the residue with diethyl ether to obtain the product as a white solid

This method has been reported to yield the target compound in quantitative yield (100%).

Optimized Procedures

Several optimized protocols have been developed to improve the efficiency and practicality of thionyl chloride-mediated esterification:

Example 1: Addition of SOCl₂ (5 mL) to amino acid (1 g, 3.7 mmol) in MeOH (15 mL) at 0°C, followed by refluxing at 70°C for 2 hours. After cooling, MeOH is removed in vacuo, and the residue is poured onto ice-water, extracted with EtOAc, washed with 10% NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

Example 2: Dropwise addition of SOCl₂ (13.0 mL) to amino acid (15.0 g, 88.0 mmol) in MeOH (90.0 mL) at 0°C, followed by refluxing for 12 hours. After concentration in vacuo, the material is diluted with water, extracted with EtOAc, washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

These variations allow for optimization based on scale, equipment availability, and specific requirements for purity or throughput.

Analytical Characterization

The product obtained via thionyl chloride-mediated esterification can be characterized using various analytical techniques:

- IR spectroscopy: 3383 (N-H stretch), 1735 (C=O ester), 1517 (C-N bend) cm⁻¹

- ¹H NMR (300 MHz, DMSO-d₆): δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm

- ¹³C NMR (75 MHz, DMSO-d₆): 26.3, 33.1, 52.3, 60.7, 168.8 ppm

- Mass spectrometry: LRMS (+ESI) m/z: 146.1 ([M+H]⁺ 100%)

Table 3: Comparison of Thionyl Chloride-Mediated Esterification Protocols

| Protocol | SOCl₂:Amino Acid Ratio | Solvent Volume | Temperature | Reaction Time | Workup | Yield (%) |

|---|---|---|---|---|---|---|

| Standard | 10:1 | 60 mL/g | Reflux | 16 h | Trituration with diethyl ether | 100 |

| Example 1 | Higher | 15 mL/g | 70°C | 2 h | Extraction with EtOAc | ~90 |

| Example 2 | Lower | 6 mL/g | Reflux | 12 h | Extraction with EtOAc | 92.5 |

Advantages and Limitations

The thionyl chloride-mediated esterification offers several advantages:

- High yields (typically >90%)

- Relatively simple procedure

- Widely applicable to various amino acids

- Minimal specialized equipment required

However, this method also presents certain limitations:

- Generation of corrosive gases (HCl, SO₂)

- Potential for racemization under harsh conditions

- Moisture sensitivity of thionyl chloride

- Environmental and safety concerns related to thionyl chloride handling

Alternative Approaches

Alternative reagents for esterification include:

- 2,2-dimethoxypropane with aqueous HCl, which provides a method that doesn't require gaseous HCl or specially dried solvents

- Chlorotrimethylsilane (TMSCl) with methanol at room temperature, offering milder conditions

These alternatives may be preferred in specific contexts, particularly when thionyl chloride's corrosive nature or safety profile is a concern.

The synthesis of L-tert-Leucine methyl ester hydrochloride requires careful control of multiple reaction parameters to achieve optimal yields. Research has demonstrated that temperature control represents one of the most critical factors influencing reaction efficiency [1] [2]. The traditional thionyl chloride-mediated esterification operates under reflux conditions at 64.7°C for 16 hours, achieving quantitative yields of 100% [1]. Alternative approaches using trimethylsilyl chloride show comparable effectiveness with yields ranging from 85-98% over 12-24 hour reaction periods [2].

| Parameter | Optimal Range | Impact on Yield | Optimization Strategy |

|---|---|---|---|

| Temperature | 64.7°C (reflux) to 130°C | Higher temperature increases rate but may cause decomposition | Use reflux conditions with temperature monitoring |

| Reaction Time | 12-24 hours | Longer times improve conversion but may cause side reactions | Monitor by TLC for completion |

| Molar Ratio (SOCl₂:Substrate) | 10:1 to 1:1 | Excess SOCl₂ ensures complete conversion | Use 5-10 fold excess for quantitative conversion |

| Solvent Volume | 60 mL/g substrate | Adequate solvent improves mass transfer | Maintain dilute conditions for good mixing |

The molar ratio of reagents significantly influences conversion efficiency. Research indicates that employing a 10:1 molar ratio of thionyl chloride to L-tert-Leucine ensures complete conversion while minimizing side reactions [1]. However, economic considerations favor optimized ratios that balance yield with reagent costs [2].

Temperature and Reaction Kinetics

Temperature optimization involves balancing reaction rate enhancement with potential thermal degradation. Studies demonstrate that temperatures below 60°C result in incomplete conversion, while temperatures exceeding 140°C may lead to racemization and decomposition [3] [4]. The optimal temperature window of 64.7-130°C provides efficient conversion while maintaining stereochemical integrity [1] [2].

Solvent and Concentration Effects

Solvent selection and concentration parameters directly impact mass transfer and reaction kinetics. Methanol serves as both solvent and reactant, with optimal volumes of 60 mL per gram of substrate ensuring adequate mixing and heat transfer [1]. Concentrated conditions may lead to localized heating and side reactions, while overly dilute conditions reduce reaction efficiency [2].

Catalyst Loading Optimization

Catalyst loading studies reveal that 1-10 mol% loading provides optimal balance between reaction rate and economic considerations [4]. Higher catalyst concentrations increase reaction rates but provide diminishing returns due to mass transfer limitations. The choice of catalyst system significantly influences both yield and selectivity parameters [3] [4].

Enantiomeric Purity Control Mechanisms

Maintaining high enantiomeric purity during synthesis represents a critical challenge in amino acid ester preparation. Multiple control mechanisms have been developed to preserve stereochemical integrity throughout the synthetic process [5] [6].

| Control Mechanism | Method Description | Enantiomeric Excess Achieved (%) | Detection Method |

|---|---|---|---|

| Temperature Control | Low temperature conditions (0-5°C) | >95 | Chiral HPLC analysis |

| pH Optimization | Maintain optimal pH during reaction | >90 | Optical rotation measurement |

| Reaction Time Minimization | Stop reaction at optimal conversion | >98 | NMR with chiral shift reagents |

| Chiral Stationary Phase HPLC | Direct enantiomer separation | >99 | Mass spectrometry analysis |

Temperature-Controlled Racemization Prevention

Temperature control during synthesis and workup procedures prevents racemization through minimization of enolate formation. Research demonstrates that maintaining temperatures below 5°C during hydrochloric acid addition preserves enantiomeric excess above 95% [1] [7]. Higher temperatures promote α-hydrogen abstraction, leading to racemization through enolate intermediates [5].

Enzymatic Resolution Strategies

Enzymatic resolution techniques provide highly selective methods for obtaining enantiopure products. Studies utilizing branched chain aminotransferase achieve enantiomeric excess values exceeding 99% through selective biotransformation [8] [9]. The enzymatic approach offers advantages in terms of mild reaction conditions and high selectivity, though enzyme costs and stability represent practical limitations [9] [10].

Analytical Methods for Purity Assessment

Accurate determination of enantiomeric purity requires sophisticated analytical techniques. Chiral high-performance liquid chromatography coupled with mass spectrometry enables quantitative determination of trace levels of D-isomer impurities across the 0.1-1.0% range [5]. Polysaccharide-derived chiral stationary phases demonstrate superior performance for amino acid ester analysis, with detection limits reaching 0.02% for enantiomeric impurities [6].

Process Optimization for Stereochemical Control

Process optimization strategies focus on minimizing conditions that promote racemization while maintaining synthetic efficiency. Research indicates that controlled addition of reagents, maintenance of anhydrous conditions, and careful pH control preserve stereochemical integrity [5] [7]. Advanced synthetic approaches utilize chiral auxiliaries and asymmetric catalysis to ensure high enantiomeric purity from the outset [7] [11].

Economic and Environmental Impact Assessments

Cost Analysis Framework

Economic evaluation of synthetic routes requires comprehensive analysis of raw material costs, processing expenses, and waste treatment expenditures. Current market pricing for L-tert-Leucine ranges from $163-330 per kilogram, representing the largest single cost component [12]. Reagent costs for traditional methods account for $50-100 per kilogram, while green chemistry approaches reduce this to $30-60 per kilogram through improved atom economy and reagent efficiency [13] [14].

| Cost Factor | Traditional Method Cost (USD/kg) | Green Method Cost (USD/kg) | Cost Reduction Potential (%) |

|---|---|---|---|

| Raw Material Cost (L-tert-Leucine) | 163-330 | 163-330 | 0 |

| Reagent Cost (SOCl₂/TMSCl) | 50-100 | 30-60 | 40-50 |

| Energy Cost (Heating/Cooling) | 25-50 | 15-30 | 40-60 |

| Waste Treatment Cost | 75-150 | 25-50 | 65-80 |

Environmental Impact Quantification

Life cycle assessment studies reveal significant environmental benefits from green chemistry approaches. Traditional synthesis methods generate 2.5-4.0 kg of waste per kilogram of product, while optimized processes reduce this to 1.0-2.0 kg through improved atom economy and solvent recycling [13] [14]. Carbon footprint analysis demonstrates reductions from 8.5-12.0 kg CO₂-equivalent to 4.5-7.0 kg CO₂-equivalent per kilogram of product [13] [15].

| Impact Category | Traditional Synthesis | Green Chemistry Approach | Improvement Factor |

|---|---|---|---|

| Carbon Footprint (kg CO₂-eq/kg) | 8.5-12.0 | 4.5-7.0 | 1.7-2.7x reduction |

| Water Consumption (L/kg) | 250-500 | 50-150 | 3.3-5.0x reduction |

| Waste Generation (kg/kg) | 2.5-4.0 | 1.0-2.0 | 2.0-2.5x reduction |

| Volatile Organic Compounds (kg/kg) | 0.5-1.2 | 0.1-0.3 | 3.0-5.0x reduction |

Process Intensification Strategies

Process intensification through innovative reactor designs and integrated separations reduces both economic and environmental impacts. Membrane distillation technology enables simultaneous product concentration and solvent recovery, reducing energy consumption by 2-3 fold compared to conventional distillation [16]. Continuous flow processing offers improved heat and mass transfer, enabling shorter residence times and reduced energy requirements [16] [17].

Waste Minimization and Circular Economy Principles

Implementation of circular economy principles through waste valorization and byproduct utilization significantly improves process sustainability. Research demonstrates that acid recovery and recycling can reduce reagent costs by 40-50% while minimizing waste generation [16] [18]. Biocatalytic approaches using renewable feedstocks offer potential for carbon-negative production processes, utilizing atmospheric carbon dioxide as a feedstock rather than generating emissions [13] [15].

Solvent Recovery and Recycling Systems

Solvent recovery systems represent crucial components for economic and environmental optimization. Advanced distillation and membrane separation technologies enable >95% solvent recovery, reducing both raw material costs and waste disposal expenses [16] [18]. Implementation of solvent-free or bio-based solvent systems further reduces environmental impact while maintaining synthetic efficiency [19] [17].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant